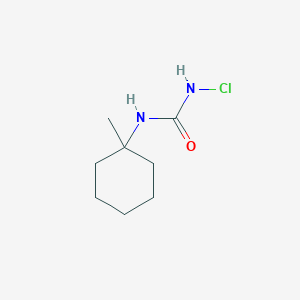

1-Chloro-3-(1-methylcyclohexyl)urea

Description

1-Chloro-3-(1-methylcyclohexyl)urea is a urea derivative characterized by a chloro substituent and a 1-methylcyclohexyl group attached to the urea backbone. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis, with structural variations influencing their reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H15ClN2O |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-chloro-3-(1-methylcyclohexyl)urea |

InChI |

InChI=1S/C8H15ClN2O/c1-8(10-7(12)11-9)5-3-2-4-6-8/h2-6H2,1H3,(H2,10,11,12) |

InChI Key |

YFURVVGEOPTKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NC(=O)NCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Chlorophenyl)urea (9p)

- Structure : A urea with a 3-chlorophenyl substituent.

- Synthesis: Prepared via oxidative coupling of 3-chlorobenzamide with NH₃ in methanol using phenyliodine diacetate (PIDA), yielding 89% product after purification .

- Applications : Likely serves as an intermediate in drug synthesis due to its aromatic chloro group, which can participate in further substitution reactions.

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

- Structure : Features a benzyl group, 4-chlorophenyl group, and methoxy substituent on the urea nitrogen.

- Properties :

- The bulky benzyl group may hinder steric access in enzymatic or catalytic processes.

1-(2-Amino-ethyl)-3-cyclohexyl-urea

- Structure: Contains a cyclohexyl group and a 2-aminoethyl chain.

- Properties :

- Key Differences: The aminoethyl group introduces basicity, enabling protonation at physiological pH, which could enhance bioavailability. The cyclohexyl group contributes to lipophilicity, favoring membrane permeability.

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU)

- Structure : A nitrosourea with a 2-chloroethyl group and 4-methylcyclohexyl substituent.

- Properties :

- Key Differences: The nitroso group confers alkylating activity, making it a chemotherapeutic agent. In contrast, non-nitrosated ureas like 1-Chloro-3-(1-methylcyclohexyl)urea lack this reactivity, suggesting divergent applications.

Comparative Data Table

Structural and Functional Insights

Substituent Effects :

- Chloro Groups : Enhance electrophilicity, facilitating nucleophilic substitution (e.g., in 1-(3-Chlorophenyl)urea) .

- Cyclohexyl Groups : Increase steric bulk and lipophilicity, impacting membrane permeability and metabolic stability .

- Nitroso Groups : Enable DNA alkylation, critical for anticancer activity in nitrosoureas .

Synthetic Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.